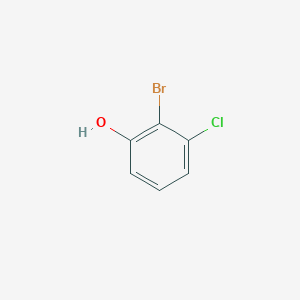

2-Bromo-3-chlorophenol

説明

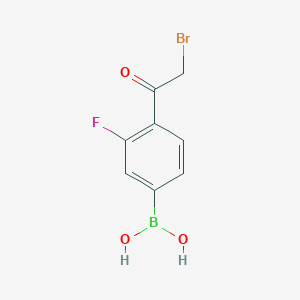

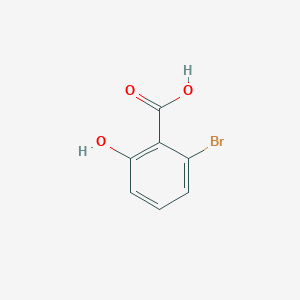

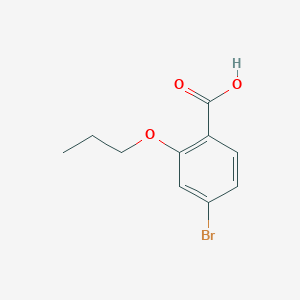

2-Bromo-3-chlorophenol is a chemical compound with the molecular formula C6H4BrClO. It has an average mass of 207.452 Da and a monoisotopic mass of 205.913391 Da .

Synthesis Analysis

The synthesis of 2-Bromo-3-chlorophenol has been reported in various studies. For instance, substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C .Molecular Structure Analysis

The molecular structure of 2-Bromo-3-chlorophenol consists of a phenol group with bromine and chlorine substituents. The InChI code for this compound is 1S/C6H4BrClO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H .Physical And Chemical Properties Analysis

2-Bromo-3-chlorophenol is a solid at room temperature. It should be stored in a dark place under an inert atmosphere .科学的研究の応用

Determination of Chlorophenols in Water

- Scientific Field : Environmental Science .

- Application Summary : 2-Bromo-3-chlorophenol is used in the analysis of phenolic compounds in water . Phenolic compounds, either phenol or related substituted species, are involved in many industrial and chemical processes as either reagents or byproducts . Their ubiquitous presence and widespread use makes pollution with phenols very likely .

- Methods of Application : U.S. EPA method 528 provides guidelines for the GC-MS analysis of phenols in water . The method includes all the steps necessary to collect, prepare, and analyze samples and data . U.S. EPA 528 dictates the use of SPE cartridges for extraction and purification of analytes . The system used in this analysis includes a TRACE 1310 GC, a TriPlus RSH autosampler, and an ISQ LT mass spectrometer, controlled by the Chromeleon 7.2 CDS software . The purification and extraction was performed by the Dionex AutoTrace 280 SPE instrument .

- Results or Outcomes : This application is a viable solution for the determination and quantification of water contamination by phenols .

Use in Chromatography or Mass Spectrometry

- Scientific Field : Analytical Chemistry .

- Application Summary : 2-Bromo-3-chlorophenol may be used in chromatography or mass spectrometry applications . These techniques are often used to separate, identify, and quantify compounds in a mixture .

- Methods of Application : The specific methods of application would depend on the type of chromatography or mass spectrometry being used, the nature of the sample, and the specific research question .

- Results or Outcomes : The outcomes would vary depending on the specific experiment. In general, these techniques can provide detailed information about the composition of a mixture .

Use in Synthesis

- Scientific Field : Organic Chemistry .

- Application Summary : 2-Bromo-3-chlorophenol can be used as a starting material in the synthesis of other organic compounds .

- Methods of Application : The specific methods of application would depend on the target compound being synthesized .

- Results or Outcomes : The outcomes would vary depending on the specific synthesis. In general, this compound can be used to create a wide range of other compounds .

Use in Chromatography or Mass Spectrometry

- Scientific Field : Analytical Chemistry .

- Application Summary : 2-Bromo-3-chlorophenol may be used in chromatography or mass spectrometry applications . These techniques are often used to separate, identify, and quantify compounds in a mixture .

- Methods of Application : The specific methods of application would depend on the type of chromatography or mass spectrometry being used, the nature of the sample, and the specific research question .

- Results or Outcomes : The outcomes would vary depending on the specific experiment. In general, these techniques can provide detailed information about the composition of a mixture .

Use in Synthesis

- Scientific Field : Organic Chemistry .

- Application Summary : 2-Bromo-3-chlorophenol can be used as a starting material in the synthesis of other organic compounds .

- Methods of Application : The specific methods of application would depend on the target compound being synthesized .

- Results or Outcomes : The outcomes would vary depending on the specific synthesis. In general, this compound can be used to create a wide range of other compounds .

Safety And Hazards

This compound is considered hazardous. It can cause harm if inhaled, and it can cause skin and eye irritation. It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

2-bromo-3-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrClO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJFAAIBDKRBLMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479253 | |

| Record name | 2-Bromo-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-chlorophenol | |

CAS RN |

855836-62-3 | |

| Record name | 2-Bromo-3-chlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=855836-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1280800.png)

![Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B1280815.png)